molecular formula C17H19N7O B7150653 N-[3-(1-ethyltetrazol-5-yl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide

N-[3-(1-ethyltetrazol-5-yl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide

Cat. No.: B7150653
M. Wt: 337.4 g/mol
InChI Key: LUMPPZONCIGSSU-UHFFFAOYSA-N
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Description

N-[3-(1-ethyltetrazol-5-yl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The presence of the tetrazole and pyrazolopyridine moieties in its structure makes it a compound of interest in various fields of scientific research.

Properties

IUPAC Name

N-[3-(1-ethyltetrazol-5-yl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O/c1-2-23-16(20-21-22-23)12-6-5-7-13(10-12)19-17(25)14-11-18-24-9-4-3-8-15(14)24/h5-7,10-11H,2-4,8-9H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMPPZONCIGSSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=N1)C2=CC(=CC=C2)NC(=O)C3=C4CCCCN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-ethyltetrazol-5-yl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide typically involves multi-step reactions. One common approach starts with the preparation of the tetrazole ring, which can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions . The resulting tetrazole is then coupled with a phenyl ring through a substitution reaction.

The pyrazolopyridine moiety can be synthesized via a cyclization reaction involving a suitable precursor such as a hydrazine derivative and a diketone . The final step involves the coupling of the tetrazole-phenyl intermediate with the pyrazolopyridine moiety under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-ethyltetrazol-5-yl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The nitro derivatives can be reduced back to the tetrazole ring using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation.

Major Products

The major products formed from these reactions include nitro derivatives, halogenated compounds, and other substituted phenyl derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-[3-(1-ethyltetrazol-5-yl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(1-ethyltetrazol-5-yl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner . The pyrazolopyridine moiety can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1-ethyltetrazol-5-yl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide is unique due to the combination of the tetrazole and pyrazolopyridine moieties in a single molecule. This unique structure allows it to interact with a broader range of biological targets and exhibit diverse biological activities.

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